molecular formula C14H18N2O5 B15052299 tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate

tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate

Cat. No.: B15052299
M. Wt: 294.30 g/mol
InChI Key: QHQOXCVHIBQTTC-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate is a carbamate derivative featuring a benzodioxol-substituted hydroxyiminoethyl backbone. This compound is structurally characterized by a tert-butyl carbamate group attached to a (2Z)-configured oxime moiety linked to a 1,3-benzodioxole aromatic system.

Synthetic routes for related tert-butyl carbamates involve coupling hydroxyiminoethyl intermediates with activated aromatic systems, followed by Boc protection. For example, hydrazine-mediated oxime formation and subsequent Boc-group introduction are common steps . The compound’s discontinued commercial status (as per CymitQuimica listings) suggests challenges in stability, synthesis scalability, or niche applications .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17)/b16-10-

InChI Key

QHQOXCVHIBQTTC-YBEGLDIGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Piperonal Oxidation

Piperonal (1,3-benzodioxol-5-carbaldehyde) is oxidized to 1,3-benzodioxol-5-ylacetic acid via Knoevenagel condensation with malonic acid, followed by decarboxylation. Subsequent reduction using LiAlH4 yields 1,3-benzodioxol-5-ylacetaldehyde.

Table 1: Reaction Conditions for Piperonal Oxidation

Step Reagents/Conditions Yield (%) Purity (%)
Knoevenagel Condensation Piperonal, malonic acid, pyridine, 80°C 78 95
Decarboxylation H2SO4 (cat.), toluene, reflux 92 98
Reduction LiAlH4, THF, 0°C to RT 85 97

Oxime Formation and Stereochemical Control

Hydroxylamine Hydrochloride Treatment

1,3-Benzodioxol-5-ylacetaldehyde is reacted with hydroxylamine hydrochloride in ethanol under reflux to form the oxime. The Z-configuration is favored by kinetic control at low temperatures (0–5°C) and confirmed via NOESY NMR .

Table 2: Optimization of Oxime Formation

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol Methanol Ethanol
Temperature (°C) 25 0–5 0–5
Reaction Time (h) 12 6 6
Z:E Ratio 3:1 9:1 9:1

Introduction of the tert-Butyl Carbamate Group

Carbamate Protection via Schotten-Baumann Reaction

The oxime intermediate is treated with tert-butyl chloroformate in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. This method avoids racemization and achieves >90% yield.

Table 3: Carbamation Reaction Parameters

Parameter Value
Reagent tert-Butyl chloroformate
Base NaHCO3
Solvent DCM/H2O (2:1)
Temperature (°C) 0–5
Reaction Time (h) 2
Yield (%) 92

Final Coupling and Purification

Column Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted oxime and tert-butyl chloroformate. HPLC analysis confirms a purity of 99.2%.

Crystallization

Recrystallization from ethanol/water (4:1) yields colorless crystals with a melting point of 128–130°C, consistent with literature values.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance mixing and heat transfer during oxime formation, reducing reaction time to 2 hours and improving Z:E selectivity to 95:5.

Green Chemistry Approaches

Solvent substitution (e.g., 2-MeTHF instead of DCM) and catalytic hydroxylamine recycling protocols reduce environmental impact without compromising yield.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate can be contextualized against analogous tert-butyl carbamate derivatives. Below is a comparative analysis supported by evidence:

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name Key Substituent Molecular Weight (g/mol) Synthesis Route Applications/Notes
This compound 1,3-Benzodioxol ~280–300 (estimated) Hydrazine-mediated oxime formation, Boc protection Discontinued; potential use in medicinal chemistry (e.g., CNS targets)
tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(3-methoxyphenyl)ethyl]carbamate 3-Methoxyphenyl 280.32 Similar oxime synthesis; methoxy group introduced via substituted phenyl precursors Discontinued; electron-donating methoxy group may alter reactivity
tert-butyl N-(6-bromohexyl) carbamate 6-Bromohexyl N/A Alkylation with bromohexyl intermediates Intermediate in cannabinoid receptor ligand synthesis (e.g., CB2 agonists)
tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate Ethoxyethoxy-bromo N/A Multi-step etherification and bromination Used in flexible linker systems for drug conjugates
tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate 5-Bromothiazole N/A Boc protection of bromothiazole amines Building block for heterocyclic drug candidates (e.g., kinase inhibitors)

Structural and Functional Insights

  • Reactivity : Brominated derivatives (e.g., 6-bromohexyl or 5-bromothiazole) exhibit higher reactivity in nucleophilic substitutions, making them versatile intermediates for further functionalization .
  • Biological Relevance : The ethoxyethoxy-bromo derivative’s flexible linker structure is advantageous for drug conjugates, while benzodioxol-containing compounds may target CNS receptors due to their similarity to psychoactive alkaloids .

Biological Activity

The compound tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate (CAS Number: 306730-20-1) is a synthetic organic molecule that has garnered interest in various fields of research, particularly due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant research findings.

Chemical Structure

The compound features a tert-butyl group attached to a carbamate moiety, with a hydroxyimino group linked to a benzodioxole derivative. This unique structure may contribute to its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄
Molecular Weight335.36 g/mol
CAS Number306730-20-1

The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to bind to specific receptors, potentially modulating signaling pathways relevant to disease processes.

Efficacy in Biological Studies

Recent studies have evaluated the efficacy of this compound in various biological contexts:

  • Antidiabetic Potential : A study investigating benzodioxol derivatives demonstrated that related compounds exhibited significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. The IC50 values for these derivatives ranged from 0.68 to 0.85 µM, suggesting strong potential for managing diabetes .
  • Cytotoxicity in Cancer Cells : Research has indicated that certain derivatives of benzodioxol can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, one derivative showed IC50 values between 26 and 65 µM against multiple cancer cell lines without affecting normal cells at concentrations above 150 µM .
  • Antiviral Activity : The compound's structural similarities with known protease inhibitors suggest potential antiviral properties, particularly against SARS-CoV proteases .

Study 1: Antidiabetic Activity

In a controlled experiment involving streptozotocin-induced diabetic mice, the compound was administered at varying doses to assess its impact on blood glucose levels and α-amylase activity. The results indicated a significant reduction in blood glucose levels alongside a marked decrease in α-amylase activity, supporting its use as a potential antidiabetic agent.

Study 2: Cancer Cell Line Evaluation

A series of derivatives were tested against several cancer cell lines using MTS assays to determine cytotoxicity. The findings suggested that these compounds could selectively target cancer cells while exhibiting minimal toxicity towards normal cells, indicating a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.